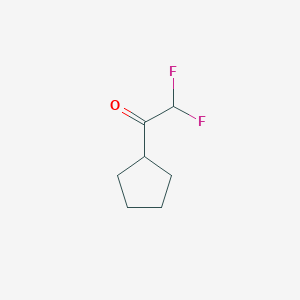

1-Cyclopentyl-2,2-difluoroethan-1-one

Description

1-Cyclopentyl-2,2-difluoroethan-1-one (molecular formula: C₇H₁₀F₂O) is a fluorinated ketone featuring a cyclopentyl group attached to a difluoroacetyl moiety. The compound’s reactivity and physical properties are influenced by the electron-withdrawing effects of fluorine atoms and the steric profile of the cyclopentyl group.

Properties

Molecular Formula |

C7H10F2O |

|---|---|

Molecular Weight |

148.15 g/mol |

IUPAC Name |

1-cyclopentyl-2,2-difluoroethanone |

InChI |

InChI=1S/C7H10F2O/c8-7(9)6(10)5-3-1-2-4-5/h5,7H,1-4H2 |

InChI Key |

JZJBUMLNJWXSLO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(=O)C(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Cyclopentyl-2,2-difluoroethan-1-one involves several synthetic routes and reaction conditions. One common method includes the reaction of cyclopentanone with difluoroacetic acid or its derivatives under specific conditions. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-Cyclopentyl-2,2-difluoroethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The difluoroethanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopentyl-2,2-difluoroethan-1-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The presence and position of fluorine atoms, halogens, or other functional groups significantly alter the electronic and steric properties of ketones. Key comparisons include:

- Fluorination vs. Chlorination: 2-Chloro-1-cyclohexyl-2,2-difluoroethan-1-one (C₈H₁₁ClF₂O, ) combines chlorine and fluorine substituents. 1-Cyclopentyl-2,2-difluoroethan-1-one’s difluoro group enhances electrophilicity at the carbonyl carbon, favoring reactions such as nucleophilic additions or reductions.

- Trifluoro vs.

Aryl vs. Alkyl Substituents :

Physical and Chemical Properties

- Physical States: Aryl-substituted difluoroethanones (e.g., 5b, ) are oils or solids, while cycloalkyl derivatives (e.g., cyclopentyl/cyclohexyl) are typically liquids or low-melting solids due to reduced molecular symmetry.

- Electron-Withdrawing Effects: Fluorine’s electronegativity stabilizes the carbonyl group, increasing resistance to hydrolysis compared to non-fluorinated analogs like 1-Cyclohexyl-2-(phenylthio)ethan-1-one .

Biological Activity

1-Cyclopentyl-2,2-difluoroethan-1-one is a fluorinated organic compound with a unique molecular structure that includes a cyclopentyl group and two fluorine atoms attached to an ethane backbone. Its molecular formula is CHFO, and it has a molecular weight of approximately 174.14 g/mol. The compound features a ketone functional group, which is critical for its reactivity and potential applications in medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The presence of fluorine enhances its lipophilicity, which may increase binding affinity to enzymes and receptors. Preliminary studies suggest that this compound may exhibit antimicrobial and anti-inflammatory properties.

Target Interactions

- Enzymatic Binding : The electronegative nature of fluorine atoms can stabilize interactions with active sites on proteins, potentially influencing enzyme activity.

- Receptor Modulation : The compound may interact with various receptors involved in inflammatory pathways, although specific receptor targets remain to be fully elucidated.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity. This potential has been observed in preliminary assays where the compound showed effectiveness against certain bacterial strains. However, comprehensive evaluations are necessary to confirm these findings and determine the spectrum of activity.

Anti-inflammatory Effects

In vitro studies have suggested that this compound might inhibit pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. Further research is required to explore its efficacy in vivo and the underlying mechanisms of action.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique biological activities of this compound.

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-Cyclohexyl-2,2-difluoroethan-1-one | Cyclohexyl group instead of cyclopentyl | Different biological activity due to larger ring size |

| 2,2-Difluoroacetophenone | Acetophenone backbone with difluoromethyl | Primarily used in organic synthesis as an intermediate |

| 1-(Cyclopropyl)-2,2-difluoroethan-1-one | Cyclopropyl group adds strain | Unique reactivity due to ring strain |

The structural rigidity provided by the cyclopentyl group combined with the reactivity introduced by the difluoroethanone moiety may lead to distinct biological activities compared to its analogs.

Case Studies

Limited case studies have been published regarding the specific biological effects of this compound. However, ongoing research aims to investigate its potential therapeutic applications:

- Study on Antimicrobial Activity : A preliminary study indicated that the compound exhibited significant inhibition against Gram-positive bacteria, warranting further investigation into its mechanism and potential clinical applications.

- Inflammation Model Testing : In experimental models of inflammation, initial findings suggest that the compound may reduce inflammatory markers, although more extensive studies are needed to confirm these results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.